(4-Chloro-2-fluoro-3-iodophenyl)methanol

Description

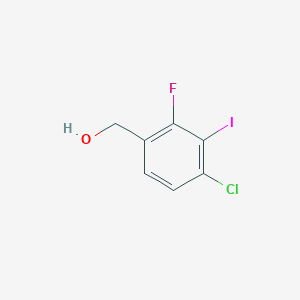

(4-Chloro-2-fluoro-3-iodophenyl)methanol is a halogenated benzyl alcohol derivative with the molecular formula C₇H₅ClFIO and a molar mass of 286.47 g/mol . Its structure features a benzene ring substituted with chlorine (Cl) at position 4, fluorine (F) at position 2, iodine (I) at position 3, and a hydroxymethyl (-CH₂OH) group at position 1. The combination of three halogens (Cl, F, I) and the alcohol functional group imparts unique physicochemical properties, making it a candidate for pharmaceutical intermediates or materials science applications.

Properties

Molecular Formula |

C7H5ClFIO |

|---|---|

Molecular Weight |

286.47 g/mol |

IUPAC Name |

(4-chloro-2-fluoro-3-iodophenyl)methanol |

InChI |

InChI=1S/C7H5ClFIO/c8-5-2-1-4(3-11)6(9)7(5)10/h1-2,11H,3H2 |

InChI Key |

IDHOSEHJUMAGBA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1CO)F)I)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers

(2-Chloro-4-fluoro-3-iodophenyl)methanol (CAS: 2385245-26-9)

- Key Differences : The chlorine and fluorine substituents are swapped (Cl at position 2, F at position 4).

- Impact :

(4-Fluoro-2-iodophenyl)methanol (CAS: 937649-01-9)

- Key Differences : Lacks chlorine, with only F and I substituents.

Functional Group Variants

1-(4-Chloro-2-iodophenyl)ethanol (CAS: 1192931-79-5)

- Structure : Features a secondary alcohol (-CH(OH)CH₃) instead of a primary benzyl alcohol.

- Key Differences: Acidity: The secondary alcohol is less acidic (pKa ~16–18) compared to primary benzyl alcohols (pKa ~15–16). Synthetic Yield: Reported yields for similar ethanol derivatives reach 89%, suggesting efficient synthesis routes .

Chloromethylphenols (e.g., 4-Chloro-2-methylphenol)

- Structure: Phenolic -OH group instead of benzyl alcohol.

- Key Differences: Acidity: Phenols (pKa ~9–10) are significantly more acidic than benzyl alcohols due to resonance stabilization of the phenoxide ion. Environmental Persistence: Chlorophenols are known environmental pollutants with slow degradation, whereas iodinated analogs may exhibit different degradation pathways due to iodine’s larger atomic radius .

Halogenation Patterns

(4-Chloro-3-fluoro-5-methylfuran-2-yl)(phenyl)methanol (CAS: 1443324-44-4)

- Structure : Furan ring with Cl, F, and methyl groups; hydroxymethyl attached to a phenyl group.

1-(4-Chlorophenyl)-2,2,2-trifluoroethyl methylphosphonate

- Structure : Phosphonate ester with trifluoroethyl and chlorophenyl groups.

- Key Differences :

- Application : Phosphonates are often used as flame retardants or agrochemicals, whereas halogenated benzyl alcohols are more common in pharmaceutical synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.